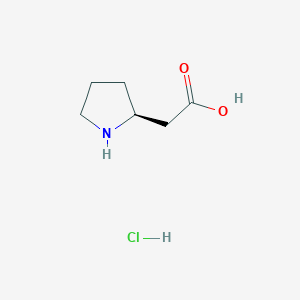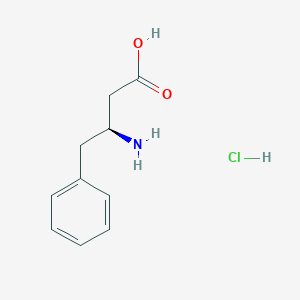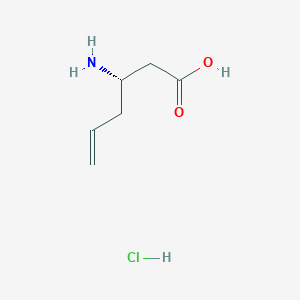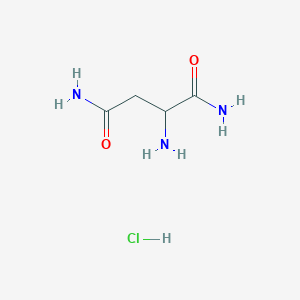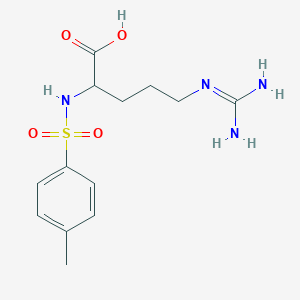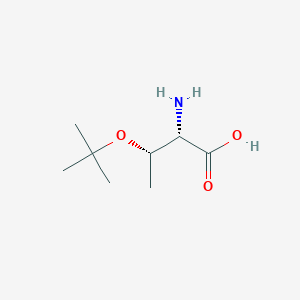
H-Glu(4MbetaNA)-OH
説明
“H-Glu(4MbetaNA)-OH” is a specific substrate for aminopeptidase A . It is used in various biochemical applications and is available from several suppliers .
Chemical Reactions Analysis
Aminopeptidases, which “H-Glu(4MbetaNA)-OH” is a substrate for, can catalyze the cleavage of peptide bonds, connecting the N-terminal amino acid to the penultimate residue in a protein .科学的研究の応用
Therapeutic Applications
“H-Glu(4MbetaNA)-OH” is utilized in the development of therapeutic agents due to its role as a substrate for specific microbial aminopeptidases. These enzymes are involved in the cleavage of peptide bonds, which is crucial in the regulation and metabolism of proteins. The therapeutic potential of these enzymes includes the treatment of diseases such as cancer, diabetes, and viral infections .
Biotechnological Applications
In biotechnology, “H-Glu(4MbetaNA)-OH” serves as a substrate for enzymes that are used in various industrial processes. Microbial aminopeptidases, which act on this substrate, have unique characteristics that make them suitable for applications in the food and pharmaceutical industries. They are used as debittering agents and in the synthesis of bioactive peptides and amino acids .
Food Industry
The food industry benefits from the use of “H-Glu(4MbetaNA)-OH” in the production of protein hydrolysates and the removal of bitterness in food products. Aminopeptidases that work on this substrate are extensively used in baking, brewing, and cheese making to improve the flavor profile of food items .
Environmental Significance
“H-Glu(4MbetaNA)-OH” can be involved in the hydrolysis of organophosphate compounds, which are often associated with environmental pollution. The use of microbial aminopeptidases in this context has both biological and environmental significance, potentially contributing to bioremediation efforts .
Insulin Sensitivity Research
In medical research, “H-Glu(4MbetaNA)-OH” is used in hyperinsulinemic-euglycemic clamp studies to evaluate insulin sensitivity. This involves the use of stable isotope-labeled glucose to measure glucose kinetics and insulin action in vivo, which is critical for understanding metabolic diseases like obesity and type 2 diabetes .
Biochemical Characterization
The compound is also used in the biochemical characterization of enzymes, such as glucan synthases. It can be part of the substrates used in mass spectrometry to analyze enzyme hydrolysates, aiding in the understanding of enzyme structure and function .
Pharmaceutical Manufacturing
In the pharmaceutical industry, “H-Glu(4MbetaNA)-OH” is involved in the synthesis of certain drugs. Its role as a substrate for aminopeptidases allows for the precise modification of peptides, which is essential in the creation of pharmaceuticals with specific actions and properties .
Research and Development
Lastly, “H-Glu(4MbetaNA)-OH” plays a significant role in research and development within the life sciences. It is used in the study of protease functions and in the development of new methodologies for peptide synthesis, contributing to advances in science and technology .
作用機序
Target of Action
H-Glu(4MbetaNA)-OH is a specific substrate for aminopeptidase A . Aminopeptidases are a class of proteases that catalyze the cleavage of the amino-terminal amino acid residues from proteins and peptides . They belong to the exoprotease family, which can catalyze the cleavage of the peptide bond connecting the N-terminal amino acid to the penultimate residue in a protein .
Mode of Action
The compound interacts with its target, aminopeptidase A, by serving as a substrate. Aminopeptidases catalyze the process of removal of the N-terminal amino acids of target substrates by sequential cleavage of one amino acid residue at a time . This interaction results in the cleavage of the peptide bond, leading to the removal of the N-terminal amino acid.
Biochemical Pathways
The action of H-Glu(4MbetaNA)-OH affects the biochemical pathways involving protein degradation and maturation. Aminopeptidases are important in many biological functions such as post-translational modification of proteins, their breakdown, and maturation . They perform both regulatory and housekeeping functions .
Result of Action
The molecular and cellular effects of H-Glu(4MbetaNA)-OH’s action involve the removal of N-terminal amino acids from proteins and peptides. This can lead to the modification, degradation, or maturation of these proteins .
Action Environment
The action, efficacy, and stability of H-Glu(4MbetaNA)-OH can be influenced by various environmental factors. For instance, the presence of other enzymes, pH levels, temperature, and other conditions can affect the activity of aminopeptidases . .
将来の方向性
The future directions of “H-Glu(4MbetaNA)-OH” and related compounds could involve further exploration of their roles in biological functions such as post-translational modification of proteins, protein breakdown, and maturation . Additionally, their potential applications in various industrial sectors could be explored further .
特性
IUPAC Name |
2-amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-22-14-9-11(8-10-4-2-3-5-12(10)14)18-15(19)7-6-13(17)16(20)21/h2-5,8-9,13H,6-7,17H2,1H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNDTSUHZJULAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398902 | |
| Record name | L-Glutamic acid gamma-(4-methoxy-beta-naphthylamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid | |
CAS RN |
24723-50-0 | |
| Record name | L-Glutamic acid gamma-(4-methoxy-beta-naphthylamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Glutamic acid gamma-(4-methoxy-b-naphthylamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




